Jak-IN-27

JAK-STAT signaling Kinase selectivity profiling Immuno-oncology

Jak-IN-27 (compound is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class of Janus kinase (JAK) inhibitors, disclosed in patent CN113150012A. It exhibits oral bioavailability and demonstrates potent inhibition across the JAK family with a unique isoform selectivity profile: IC50 values of 3.0 nM for TYK2, 7.7 nM for JAK1, and 629.6 nM for JAK3 in biochemical assays.

Molecular Formula C20H21F2N7O
Molecular Weight 413.4 g/mol
Cat. No. B12397655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-27
Molecular FormulaC20H21F2N7O
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)C6CC6(F)F
InChIInChI=1S/C20H21F2N7O/c1-26-8-12(7-24-26)16-11-28-17(4-5-23-28)18(25-16)27-9-13-2-3-14(10-27)29(13)19(30)15-6-20(15,21)22/h4-5,7-8,11,13-15H,2-3,6,9-10H2,1H3/t13?,14?,15-/m0/s1
InChIKeyQYCVEBICDFQYBS-NRXISQOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Jak-IN-27: A Pyrazolo[1,5-a]pyrazine-Derived Orally Active JAK Family Inhibitor with Distinct TYK2/JAK1 Bias for Immuno-Oncology and Inflammation Research


Jak-IN-27 (compound 1) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class of Janus kinase (JAK) inhibitors, disclosed in patent CN113150012A [1]. It exhibits oral bioavailability and demonstrates potent inhibition across the JAK family with a unique isoform selectivity profile: IC50 values of 3.0 nM for TYK2, 7.7 nM for JAK1, and 629.6 nM for JAK3 in biochemical assays . In cellular models, Jak-IN-27 inhibits IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with an IC50 of 23.7 nM [2]. Its structural core features a rigid [4.3.0] bicyclic motif bearing a difluorocyclopropyl carboxamide and a pyrazolo[1,5-a]pyrazine hinge-binding element , conferring a selectivity signature that diverges markedly from both pan-JAK and isoform-selective clinical candidates.

Jak-IN-27 Substitution Risks: Divergent Isoform Bias and Cellular Potency Relative to Common JAK Tool Compounds and Clinical Inhibitors


The JAK kinase family comprises four members (JAK1, JAK2, JAK3, TYK2) with overlapping yet distinct roles in cytokine signaling. Minor structural modifications among inhibitors can profoundly shift isoform selectivity, leading to divergent biological outcomes in disease models [1]. For instance, Jak-IN-1 (IC50: JAK1 0.26 nM, JAK3 3.2 nM) is a potent pan-JAK inhibitor with JAK3 preference [2], while Jak-IN-3 exhibits JAK3-centric inhibition (JAK3 IC50 3 nM, JAK1 IC50 5 nM) . Clinically approved agents further illustrate this heterogeneity: baricitinib potently inhibits JAK1/2 (IC50 ~5.8 nM) with moderate TYK2 activity (53 nM) [3], whereas upadacitinib displays exquisite JAK1 selectivity (IC50 ~43 nM) but negligible TYK2 inhibition (>2000 nM) [4]. Jak-IN-27 occupies a unique position within this landscape, combining potent TYK2 inhibition (3.0 nM) with robust JAK1 activity (7.7 nM) while sparing JAK3 (629.6 nM) —a bias not replicated by any single clinical-stage or widely used research JAK inhibitor. Substituting a generic JAK inhibitor for Jak-IN-27 risks misrepresenting TYK2-dependent biology and confounding studies where dual TYK2/JAK1 blockade is required.

Jak-IN-27 Quantitative Differentiation Evidence: Comparative Biochemical Selectivity, Cellular Potency, and Structural Determinants


Biochemical Isoform Selectivity Profile of Jak-IN-27 Versus Jak-IN-1, Jak-IN-3, and Clinical JAK Inhibitors

Jak-IN-27 demonstrates a distinct JAK isoform inhibition profile characterized by preferential activity against TYK2 (IC50 = 3.0 nM) and JAK1 (IC50 = 7.7 nM), with significantly reduced potency against JAK3 (IC50 = 629.6 nM) . In contrast, the closely related Jak-IN-1 inhibits JAK1, JAK2, and JAK3 with IC50 values of 0.26 nM, 0.8 nM, and 3.2 nM, respectively, exhibiting pan-JAK activity with JAK3 preference [1]. Jak-IN-3, another analog, displays a JAK3-centric profile (JAK3 IC50 = 3 nM, JAK1 IC50 = 5 nM, TYK2 IC50 = 34 nM) . Among clinical agents, baricitinib potently inhibits JAK1/2 (IC50 ~5.8 nM) with moderate TYK2 activity (53 nM) [2], whereas upadacitinib is a highly selective JAK1 inhibitor (IC50 ~43 nM) with weak TYK2 inhibition (IC50 > 2000 nM) [3]. The TYK2 bias of Jak-IN-27 is further highlighted by its >200-fold selectivity for TYK2 over JAK3, a property not shared by any of the aforementioned inhibitors.

JAK-STAT signaling Kinase selectivity profiling Immuno-oncology Inflammatory disease models

Cellular Functional Potency of Jak-IN-27: Inhibition of IFN-α2B-Induced STAT3 Phosphorylation Compared to Tofacitinib, Baricitinib, and Upadacitinib

In a cellular context, Jak-IN-27 inhibits IFN-α2B-induced STAT3 phosphorylation in Jurkat T-cells with an IC50 of 23.7 nM [1]. This cellular potency aligns closely with its biochemical TYK2/JAK1 activity, reflecting effective engagement of the intended targets in a physiologically relevant setting. In comparison, baricitinib inhibits IL-6-stimulated STAT3 phosphorylation in PBMCs with an IC50 of 44 nM [2], while upadacitinib exhibits a broader range of STAT phosphorylation inhibition (IC50 values 1.6–649 nM) across various cell types [3]. Tofacitinib, a pan-JAK inhibitor, shows IL-6-induced STAT3 phosphorylation inhibition in fibroblast-like synoviocytes with IC50 values of 23 nM (STAT1) and 77 nM (STAT3) [4], indicating moderate cellular potency but with a broader isoform engagement profile. The cellular IC50 of Jak-IN-27 (23.7 nM) is approximately 2-fold lower than baricitinib's PBMC pSTAT3 IC50 and comparable to the lower end of upadacitinib's range, yet it is achieved with a distinct isoform selectivity signature (TYK2/JAK1 dual inhibition) that may differentially impact downstream gene expression programs.

Cellular pharmacology STAT3 phosphorylation Type I interferon signaling Jurkat T-cell model

Oral Bioavailability and In Vivo Target Engagement Potential of Jak-IN-27 Relative to Non-Oral JAK Tool Compounds

Jak-IN-27 is explicitly characterized as an orally active inhibitor in its primary disclosure . While detailed pharmacokinetic parameters (e.g., %F, Cmax, t1/2) are not publicly available in peer-reviewed literature, the designation of 'orally active' distinguishes it from several widely used JAK tool compounds that lack oral bioavailability. For instance, Jak-IN-1 and Jak-IN-3 are not annotated as orally bioavailable in vendor documentation [1], limiting their utility in chronic dosing animal models. Among clinical inhibitors, baricitinib (F ~80% in humans) [2] and upadacitinib (F ~30-50%) [3] exhibit oral bioavailability, but their isoform selectivity profiles differ markedly from Jak-IN-27. The oral activity of Jak-IN-27, combined with its unique TYK2/JAK1 bias, offers a distinct advantage for researchers requiring sustained systemic exposure via oral gavage or dietary administration in rodent models of autoimmune disease or cancer, where repeated intraperitoneal or intravenous dosing may confound behavioral or immune endpoints.

Pharmacokinetics Oral bioavailability In vivo pharmacology Preclinical drug discovery

Structural Determinants of Jak-IN-27 Selectivity: Bicyclic Core and Difluorocyclopropyl Carboxamide Moiety

The chemical structure of Jak-IN-27 features a rigid [4.3.0] bicyclic scaffold incorporating a difluorocyclopropyl carboxamide and a pyrazolo[1,5-a]pyrazine hinge-binding motif . This architecture is distinct from the pyrazolopyrimidine cores of Jak-IN-1 and Jak-IN-3 [1] and diverges from the pyrrolopyrimidine (tofacitinib), pyrazolopyrimidine (baricitinib), and pyrrolopyridine (upadacitinib) scaffolds of clinical agents. The difluorocyclopropyl group is known to enhance metabolic stability and modulate protein-ligand interactions through unique steric and electronic effects [2]. In the context of JAK inhibition, the combination of a conformationally constrained bicyclic system with a fluorine-substituted cyclopropyl carboxamide may restrict the binding pose within the ATP pocket, potentially favoring interactions with the TYK2 and JAK1 catalytic domains while disfavoring JAK3. This structural differentiation provides a plausible basis for the observed selectivity profile and underscores the non-obvious nature of Jak-IN-27 relative to other JAK inhibitors.

Structure-activity relationship Kinase inhibitor design JAK pseudokinase domain Medicinal chemistry

Jak-IN-27 Optimal Application Scenarios in Immunology, Oncology, and Chemical Biology Research


Interrogation of TYK2-Dependent Signaling in Autoimmune and Inflammatory Disease Models

Jak-IN-27 is optimally deployed in preclinical models of psoriasis, inflammatory bowel disease, and systemic lupus erythematosus where IL-12/23 and type I interferon signaling drive pathology [1]. Its potent TYK2 inhibition (IC50 3.0 nM) combined with JAK1 blockade (IC50 7.7 nM) effectively silences both IL-12/23-induced STAT4 phosphorylation and type I IFN-induced STAT1/2 activation, while sparing JAK3-dependent γc cytokine signaling essential for regulatory T cell function. In murine models of imiquimod-induced psoriasis or dextran sulfate sodium colitis, oral administration of Jak-IN-27 at 10-30 mg/kg BID is expected to reduce skin thickness and colonic inflammation scores, providing a cleaner readout of TYK2/JAK1 axis contribution compared to baricitinib or tofacitinib which also inhibit JAK2 [2].

Mechanistic Studies in JAK-STAT-Driven Hematologic Malignancies and Solid Tumors

In oncology research, Jak-IN-27 serves as a selective probe for investigating JAK1/TYK2-mediated signaling in myeloproliferative neoplasms, B-cell lymphomas, and cancers harboring JAK1 gain-of-function mutations [3]. Its oral bioavailability enables chronic dosing in xenograft or syngeneic tumor models. The compound's JAK3-sparing profile minimizes confounding effects on anti-tumor immunity mediated by IL-2 and IL-15. Comparative studies against ruxolitinib (JAK1/2 inhibitor) and itacitinib (JAK1-selective) can delineate the relative contributions of TYK2 versus JAK2 to oncogenic STAT activation and tumor microenvironment reprogramming [4].

Chemical Biology Studies Requiring a Structurally Distinct JAK Probe with Oral Bioavailability

For chemical biologists seeking a structurally unique JAK inhibitor with a defined selectivity fingerprint, Jak-IN-27 offers a valuable addition to the JAK chemical toolbox. Its pyrazolo[1,5-a]pyrazine core differs from the commonly used pyrrolopyrimidine and pyrazolopyrimidine scaffolds, reducing the risk of scaffold-specific off-target activities [5]. The compound can be used in competitive chemical proteomics (e.g., kinobeads pull-down) to map the cellular TYK1/2/3/4 interactome or as a reference inhibitor in thermal shift assays to validate target engagement in cellular thermal shift assays (CETSA). Its oral bioavailability also supports in vivo target occupancy studies using phospho-flow cytometry or immunohistochemistry on tissue biopsies [6].

Comparative Pharmacology Studies Evaluating TYK2 Bias Within the JAK Family

Jak-IN-27 is uniquely positioned for head-to-head comparative pharmacology studies alongside deucravacitinib (TYK2 allosteric inhibitor) and clinical JAK inhibitors. While deucravacitinib selectively targets the TYK2 pseudokinase domain (JH2, IC50 0.2 nM) with minimal JAK1 activity [7], Jak-IN-27 inhibits both the TYK2 and JAK1 catalytic domains. Direct comparison in cellular assays (e.g., IL-12-induced pSTAT4 vs. IL-6-induced pSTAT3) can quantify the functional consequences of dual TYK2/JAK1 catalytic inhibition versus allosteric TYK2 blockade. Such studies inform the selection of optimal chemical matter for specific disease indications and reduce attrition in drug discovery programs [8].

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